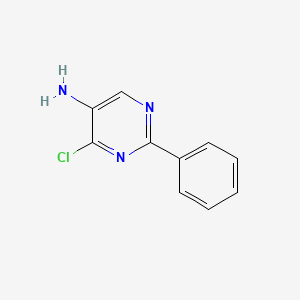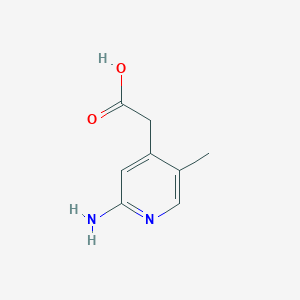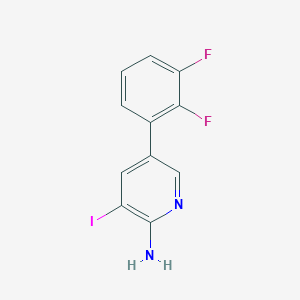
5-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-フルオロフェニル)-3-(3-ニトロフェニル)-1H-1,2,4-トリアゾールは、フルオロフェニル基とニトロフェニル基で置換されたトリアゾール環を特徴とする複素環式化合物です。
準備方法
合成経路と反応条件
5-(3-フルオロフェニル)-3-(3-ニトロフェニル)-1H-1,2,4-トリアゾールの合成は、通常、適切な前駆体を特定の条件下で環化させることにより行われます。一般的な方法の1つは、エトキシドナトリウムなどの塩基の存在下で、3-フルオロベンゾニトリルを3-ニトロベンゾヒドラジドと反応させる方法です。この反応は、エタノールなどの溶媒中で、トリアゾール環の形成を促進するために高温で行われます。
工業的製造方法
この化合物の工業的製造方法には、高収率と高純度を確保するために合成経路を最適化することが含まれる可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれます。
化学反応解析
反応の種類
5-(3-フルオロフェニル)-3-(3-ニトロフェニル)-1H-1,2,4-トリアゾールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ニトロフェニル基は、適切な条件下でアミノ基に還元することができます。
還元: ニトロフェニル基は、触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元することができます。
置換: フルオロフェニル基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: パラジウム触媒を用いた水素ガスや水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: アミンやチオールなどの求核剤は、塩基の存在下で使用できます。
主要な生成物
酸化: ニトロフェニル基をニトロソ基またはニトロ基に変換すること。
還元: 5-(3-フルオロフェニル)-3-(3-アミノフェニル)-1H-1,2,4-トリアゾールの生成。
置換: 使用した求核剤に応じて、さまざまな置換トリアゾールの生成。
科学研究への応用
5-(3-フルオロフェニル)-3-(3-ニトロフェニル)-1H-1,2,4-トリアゾールは、科学研究においていくつかの用途があります。
医薬品化学: 特定の酵素や受容体に作用する薬剤、特にそれらを標的にする薬剤の開発のための足場として使用できます。
材料科学: この化合物のユニークな電子特性により、有機半導体などの高度な材料の開発に役立ちます。
有機合成: これは、より複雑な分子の合成における中間体として役立ち、薬物発見のための多様な化学ライブラリの構築を促進します。
化学反応の分析
Types of Reactions
5-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Conversion of the nitrophenyl group to a nitroso or nitro group.
Reduction: Formation of 5-(3-Fluorophenyl)-3-(3-aminophenyl)-1H-1,2,4-triazole.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
科学的研究の応用
5-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
作用機序
5-(3-フルオロフェニル)-3-(3-ニトロフェニル)-1H-1,2,4-トリアゾールの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に結合して、その活性を調節する可能性があります。フルオロフェニル基とニトロフェニル基は、水素結合、π-πスタッキング、疎水性相互作用など、さまざまな非共有結合を通じて、結合親和性と特異性を高めることができます。
類似化合物との比較
類似化合物
- 5-(3-クロロフェニル)-3-(3-ニトロフェニル)-1H-1,2,4-トリアゾール
- 5-(3-ブロモフェニル)-3-(3-ニトロフェニル)-1H-1,2,4-トリアゾール
- 5-(3-メチルフェニル)-3-(3-ニトロフェニル)-1H-1,2,4-トリアゾール
独自性
5-(3-フルオロフェニル)-3-(3-ニトロフェニル)-1H-1,2,4-トリアゾールにおけるフッ素原子の存在は、その反応性と生物学的標的との相互作用に影響を与える可能性のある独特の電子特性を与えています。フッ素の高い電気陰性度と小さなサイズは、化合物の安定性と結合親和性を高める可能性があり、薬物設計と材料科学において貴重な足場となっています。
特性
分子式 |
C14H9FN4O2 |
|---|---|
分子量 |
284.24 g/mol |
IUPAC名 |
5-(3-fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C14H9FN4O2/c15-11-5-1-3-9(7-11)13-16-14(18-17-13)10-4-2-6-12(8-10)19(20)21/h1-8H,(H,16,17,18) |
InChIキー |
SEUHSTKVRGVUQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


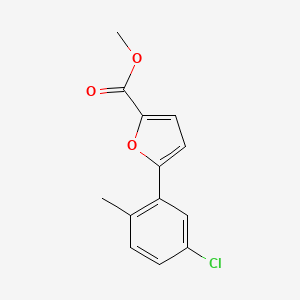





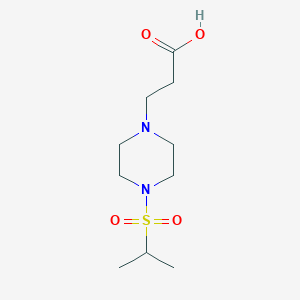
![5,6-Dimethoxy-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11807434.png)
